molecular formula C6H6N4S B14292152 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione CAS No. 114808-97-8

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione

Cat. No.: B14292152
CAS No.: 114808-97-8
M. Wt: 166.21 g/mol
InChI Key: FROMYANVFTXQEW-UHFFFAOYSA-N
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Description

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione can be achieved through several synthetic routes. One common method involves the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones using sodium borohydride (NaBH4) in the presence of vanadium pentoxide (V2O5) at room temperature . This reaction yields the desired triazolopyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvent-free conditions is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium borohydride (NaBH4), vanadium pentoxide (V2O5), and various nucleophiles for substitution reactions. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation . The compound’s structure allows it to bind to these targets and interfere with their normal function, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities compared to other triazolopyrimidine derivatives. Its ability to inhibit multiple targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

CAS No.

114808-97-8

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

7-methyl-2H-[1,2,4]triazolo[4,3-a]pyrimidine-3-thione

InChI

InChI=1S/C6H6N4S/c1-4-2-3-10-5(7-4)8-9-6(10)11/h2-3H,1H3,(H,9,11)

InChI Key

FROMYANVFTXQEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NNC(=S)N2C=C1

Origin of Product

United States

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